C.I. Solvent Brown 20
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-bis(2-methylphenyl)guanidine;7-[[5-[(6,8-disulfonaphthalen-2-yl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]naphthalene-1,3-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O14S4.4C15H17N3/c31-23-12-24(32)22(30-28-16-4-2-14-6-18(46(36,37)38)10-26(20(14)8-16)48(42,43)44)11-21(23)29-27-15-3-1-13-5-17(45(33,34)35)9-25(19(13)7-15)47(39,40)41;4*1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h1-12,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);4*3-10H,1-2H3,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMJKIBIEWDYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H86N16O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90888112 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, compd. with N,N'-bis(2-methylphenyl)guanidine (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1696.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72208-28-7 | |
| Record name | C.I. Solvent Brown 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072208287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, compd. with N,N'-bis(2-methylphenyl)guanidine (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, compd. with N,N'-bis(2-methylphenyl)guanidine (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7'-[(4,6-dihydroxy-m-phenylene)diazo]bis(naphthalene-1,3-disulphonic) acid, compound with N,N'-di(o-tolyl)guanidine (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for C.i. Solvent Brown 20
Classical and Contemporary Synthetic Routes for C.I. Solvent Brown 20
The cornerstone of azo dye synthesis is the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich component such as a phenol (B47542) or another amine. nih.govjchemrev.com This two-step process has been a mainstay in the industrial production of organic dyes for over a century. nih.gov
The general synthesis of an azo dye involves reacting a primary aromatic amine with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), at low temperatures to form a diazonium salt. nih.govnih.gov This unstable intermediate is then immediately reacted with a coupling component. nih.gov For a disazo dye like this compound, this process would be repeated, or a diamine would be bis-diazotized and coupled with two equivalents of a coupling partner. worlddyevariety.com
Other synthetic methods for azo compounds, though less common for industrial-scale dye production, include the reduction of nitroaromatic compounds, oxidation of primary amines, and condensation of hydrazines with quinones. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis Research
The optimization of reaction conditions is crucial for maximizing yield and purity in azo dye synthesis. Key parameters that are typically manipulated include temperature, pH, solvent, and catalyst loading. beilstein-journals.orgcreative-biolabs.com
Key Optimization Parameters in Azo Dye Synthesis:
| Parameter | Effect on Reaction | Optimized Conditions |
| Temperature | The rate of most reactions increases with temperature. However, diazonium salts are often unstable at higher temperatures. creative-biolabs.com | Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. nih.govnih.gov The coupling reaction temperature may be slightly higher but is also generally kept low. |
| Concentration | Higher reactant concentrations generally lead to faster reaction rates. creative-biolabs.com | Optimal concentrations are determined experimentally to balance reaction speed with side-product formation and ease of handling. |
| Solvent | The nature of the solvent can significantly affect reaction rates and product solubility. creative-biolabs.com Polar solvents can stabilize ionic intermediates, while nonpolar solvents may be preferred for certain reactants. | The choice of solvent depends on the specific reactants. Water is common for many industrial processes due to its low cost and environmental friendliness. Organic solvents like ethanol, methanol, or toluene (B28343) may be used for specific applications. researchgate.net |
| Catalyst | Catalysts can accelerate the reaction, enabling it to proceed under milder conditions. researchgate.net | In some azo dye syntheses, catalysts like copper salts can be employed. nih.gov The optimal catalyst loading must be determined, as excess catalyst can sometimes lead to agglomeration and reduced efficiency. researchgate.net |
| Pressure | For reactions involving gaseous reactants, increasing pressure increases the concentration and, therefore, the reaction rate. | Most azo dye syntheses are conducted at atmospheric pressure. |
Recent advancements in reaction optimization often employ machine learning algorithms to predict the best conditions, moving beyond traditional trial-and-error approaches. beilstein-journals.org
Exploration of Novel Precursors and Catalytic Systems for this compound Production
Research in azo dye synthesis continues to explore novel precursors and catalytic systems to enhance properties, improve efficiency, and develop more environmentally benign processes.
The use of heterocyclic amines as precursors has gained significant attention. nih.gov Azo dyes containing moieties like thiophene (B33073), pyrrole, thiazole, and pyrazole (B372694) have been synthesized and shown to possess interesting biological and material properties. nih.gov For instance, the synthesis of azo dyes with a thiophene ring has been reported through the diazotization of aminothiophenes. nih.gov Similarly, pyrazole-containing azo dyes have been prepared from 5-amino-4-arylazo-3-methyl-1H-pyrazoles. nih.gov
In terms of catalytic systems, a variety of metal-based and non-metal catalysts have been investigated to improve the efficiency and selectivity of azo dye synthesis.
Examples of Catalytic Systems in Azo Dye Synthesis:
| Catalyst Type | Example | Application |
| Metal-based | Copper salts (e.g., CuCl) | Used in oxidative coupling reactions. nih.gov |
| Iron oxides (e.g., Fe2O3) | Can act as photocatalysts in dye degradation, suggesting potential for synthetic applications. scielo.org.mx | |
| Palladium catalysts | Employed in cross-coupling reactions for the synthesis of complex azo dye structures. nih.gov | |
| Heterogeneous Catalysts | Cu(II)-chitosan complexes | Used for the degradation of azo dyes, indicating catalytic activity that could be harnessed for synthesis. researchgate.net |
| FeS | Used as an activator in persulfate systems for azo dye degradation. iwaponline.com |
The development of novel precursors and catalytic systems not only expands the range of accessible azo dye structures but also pushes towards more sustainable and efficient manufacturing processes. nih.govresearchgate.net
Functionalization and Derivatization Approaches for this compound Analogues
Functionalization and derivatization are key strategies to modify the properties of a parent dye molecule like this compound. These modifications can alter color, solubility, and affinity for different substrates, and introduce new functionalities for specific applications. rsc.orgresearchgate.net
A common approach is the introduction of various substituents onto the aromatic rings of the azo dye. This can be achieved by starting with substituted precursors or by post-synthetic modification of the dye molecule. researchgate.net
Targeted Structural Modifications for Specific Research Applications
Targeted structural modifications allow for the fine-tuning of an azo dye's properties for specific applications. For example, the introduction of long alkyl chains can increase solubility in nonpolar solvents, which is relevant for solvent dyes. rsc.org The incorporation of sulfonic acid groups, on the other hand, increases water solubility, a desirable property for reactive and acid dyes.
The introduction of heterocyclic rings, as mentioned earlier, can lead to dyes with enhanced photophysical properties or biological activity. nih.gov For example, azo dyes containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized and studied for their spectroscopic properties. nih.gov
Another strategy involves the derivatization of functional groups already present in the dye molecule. For instance, a hydroxyl or amino group can be acylated or alkylated to modify the dye's properties. mdpi.comresearchgate.net In a study on vat dyes, derivatization to the oxime form was explored to enhance water solubility for analysis. kennesaw.edu
Synthesis of this compound Conjugates and Hybrid Materials
The synthesis of azo dye conjugates and hybrid materials involves linking the dye molecule to other chemical entities, such as polymers or nanoparticles, to create materials with novel properties. nih.gov
Azo dye-polymer conjugates can be prepared by either polymerizing dye-containing monomers or by attaching dye molecules to a pre-formed polymer. nih.gov These materials can have applications in areas like textile finishing and functional coatings. nih.gov
Hybrid materials incorporating azo dyes are also an active area of research. For instance, azo dyes have been hybridized with polyynes to create materials with significant two-photon absorption properties. acs.org In another approach, polypyrrole micro/nanostructures have been prepared using azo dyes as soft templates. scirp.org The functionalization of polycarbonate membranes with azo dyes has been shown to create filters capable of removing other dye molecules from wastewater. mdpi.comresearchgate.netnih.gov
The synthesis of azo dye-stilbene hybrid compounds has also been reported, with the resulting molecules exhibiting antioxidant and antibacterial activity. researchgate.net Furthermore, novel dendronized azo-dyes containing a fullerene C60 unit have been synthesized, demonstrating interesting photoisomerization properties. rsc.org These examples highlight the vast potential for creating advanced materials by combining azo dyes with other functional components.
Advanced Spectroscopic and Analytical Characterization Methodologies for C.i. Solvent Brown 20
Chromatographic and Electrophoretic Separation Techniques for C.I. Solvent Brown 20 and Its Transformation Products
Chromatographic and electrophoretic techniques are essential for separating this compound from complex mixtures, including reaction byproducts, impurities from its synthesis, and transformation products formed during its application or degradation. uc.eduornl.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of dyes like this compound. wjpmr.comcore.ac.uk The development of a robust HPLC method is critical for obtaining accurate and reproducible results. pharmtech.comresearchgate.net
Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing polar organic compounds. In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. nih.gov
Method Development Parameters:
Column Selection: A C18 column is a common starting point, but other stationary phases may be evaluated to optimize selectivity. wjpmr.com
Mobile Phase Composition: A mixture of water and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. core.ac.uknih.gov The gradient elution, where the proportion of the organic modifier is changed over time, is often necessary to separate compounds with a wide range of polarities. pharmtech.com
pH and Buffers: The pH of the mobile phase can significantly affect the retention of ionizable compounds like this compound, which contains sulfonate groups. Buffers are used to control the pH and improve peak shape. researchgate.net
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, allowing for the monitoring of the elution profile at one or more wavelengths. researchgate.netfda.gov Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity for identification. uniupo.it
An optimized HPLC method can be used to quantify the purity of this compound and to separate and identify any transformation products that may form. epsilonpigments.comwordpress.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. alwsci.com this compound itself is non-volatile and therefore not directly amenable to GC analysis. worlddyevariety.com However, GC-MS can be used to analyze volatile derivatives of the dye or its degradation products. researchgate.netjfda-online.com
Derivatization: To make non-volatile compounds suitable for GC analysis, they must be chemically modified in a process called derivatization. researchgate.net For example, if this compound were to break down into smaller, more polar fragments containing hydroxyl or carboxylic acid groups, these could be derivatized to form more volatile esters or silyl (B83357) ethers. canada.ca
Analysis of Transformation Products: GC-MS is particularly useful for identifying the products of degradative processes, such as reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. These smaller, more volatile compounds can be extracted from the sample matrix and analyzed by GC-MS, providing insights into the degradation pathways of the dye.
The combination of a high-resolution separation from the gas chromatograph and the detailed structural information from the mass spectrometer makes GC-MS an invaluable tool for studying the transformation of this compound under various environmental or industrial conditions. mdpi.com
X-ray Diffraction and Crystallographic Studies of this compound
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific X-ray diffraction data or detailed crystallographic studies for this compound. While X-ray crystallography is a powerful technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials, providing insights into lattice parameters, space group, and molecular conformation, such detailed structural information for this compound (CAS No. 61813-86-3/72208-28-7) does not appear to be published in the reviewed sources.
General studies on the crystallography of azo dyes demonstrate that techniques like single-crystal X-ray diffraction are used to determine their molecular structures. mdpi.comdigitellinc.com These studies reveal how factors such as protonation of the azo group can lead to predictable changes in bond lengths and angles. mdpi.com Furthermore, research on solvent dyes highlights the use of high-pressure single-crystal X-ray diffraction to understand the impact of solute-solvent interactions on their optical and structural properties. nih.govnih.gov However, specific crystallographic data tables detailing the unit cell dimensions, crystal system, or space group for this compound are not available.
Therefore, the detailed research findings and data tables for the crystallographic structure of this compound cannot be presented.
Mechanistic Studies of C.i. Solvent Brown 20 S Reactivity and Transformations
Photochemical and Photodegradation Mechanisms of C.I. Solvent Brown 20
The interaction of this compound with light energy initiates a series of reactions that lead to its degradation. The study of these photochemical processes is crucial for understanding the compound's stability and the mechanisms by which it breaks down in the presence of light.
The initial step in the photodegradation of a dye molecule involves the absorption of photons, which excites the molecule to a higher energy state. The photophysical properties of a molecule, such as its ability to absorb light and the lifetime of its excited state, are influenced by its chemical structure and the surrounding solvent environment.
Changes in solvent polarity can significantly affect the photophysical parameters of organic molecules. For this compound, variations in the solvent can alter its ground and excited state dipole moments, influencing its electronic and geometric structure. researchgate.net The interaction between the dye molecule and the solvent at a microscopic level can be evaluated using polarity scales or solvatochromic parameters. researchgate.net For some dyes, a planar intramolecular charge transfer structure is observed in solvents of moderate to high polarity, while a nonplanar structure can be adopted in nonpolar solvents. nih.gov This structural change can impact the dye's fluorescence quantum yield, lifetime, and the rates of radiative and nonradiative de-excitation processes. nih.gov
Under UV/Visible irradiation, this compound, as an azo dye, is susceptible to degradation through complex pathways. Monitoring the decomposition process is essential to understanding these mechanisms. researchgate.net The degradation of azo dyes under UV light can involve both photooxidation and photoreduction, with photooxidation often being the predominant process in the presence of oxygen. researchgate.net
The degradation process is often initiated by the generation of reactive oxygen species, such as hydroxyl radicals, which are highly reactive and can attack the dye molecule. researchgate.net In the initial stages of photodegradation, the primary products are often hydroxylated derivatives of the parent dye. researchgate.net As the degradation proceeds, these intermediates are further broken down into smaller molecules. In the final steps, low-molecular-weight dicarboxylic acids and their hydroxylated and esterified derivatives, as well as inorganic ions, can be detected. researchgate.net
The specific degradation pathway can be influenced by the presence of photocatalysts, such as titanium dioxide (TiO2), which can enhance the rate of degradation by generating hydroxyl radicals upon UV irradiation. mdpi.comuab.edu The efficiency of photocatalytic degradation is dependent on parameters like pH, the initial concentration of the dye, and the intensity of the light source. mdpi.com
Table 1: Key Processes in the Photodegradation of Azo Dyes
| Process | Description | Key Intermediates/Products |
| Photophysical Excitation | Absorption of UV/Visible light leads to an excited state of the dye molecule. | Excited state dye molecule |
| Photooxidation | Reaction with oxygen in the excited state. Often the dominant initial process. | Hydroxylated derivatives |
| Photoreduction | Reduction of the azo bond, leading to the formation of aromatic amines. | Aromatic amines |
| Fragmentation | Breakdown of larger intermediates into smaller molecules. | Low-molecular-weight dicarboxylic acids, aldehydes, etc. |
| Mineralization | Complete degradation of organic compounds into inorganic substances. | CO2, H2O, inorganic ions (e.g., SO4^2-, NO3^-) |
Oxidative and Reductive Transformation Pathways of this compound
Oxidative and reductive processes play a significant role in the transformation of this compound, particularly in wastewater treatment scenarios. These chemical reactions can break down the complex azo dye structure into simpler, and often less colored, compounds.
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). atlantis-press.com AOPs are considered promising methods for the treatment of hazardous toxic organic pollutants that are resistant to conventional technologies. atlantis-press.com
Several AOPs have been investigated for the degradation of azo dyes, including:
Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide to generate hydroxyl radicals. The photo-Fenton process enhances the production of these radicals through UV irradiation. mdpi.com
Ozonation: Ozone (O3) can directly attack the unsaturated bonds of the dye molecule or indirectly generate hydroxyl radicals. atlantis-press.com
H2O2/UV: The combination of hydrogen peroxide and UV light is another effective method for generating hydroxyl radicals. mdpi.com
Electrochemical AOPs: Methods like Electro-Fenton (EF) and Photo-Electro-Fenton (PEF) utilize electrochemical processes to generate the reagents for the Fenton reaction. nih.govresearchgate.net
In a study comparing different AOPs for the discoloration of the azo dye Brown HT, the Photo-Electro-Fenton (PEF) process demonstrated the highest efficiency, achieving 100% discoloration and 80% chemical oxygen demand (COD) abatement after 60 minutes of treatment. nih.govresearchgate.net The degradation of the dye in this process led to the formation of non-toxic acids such as oxalic, oxamic, and glyoxylic acid. nih.govresearchgate.net The effectiveness of AOPs in degrading azo dyes is often attributed to the high reactivity of the hydroxyl radical, which can non-selectively oxidize a wide range of organic compounds.
Electrochemical methods can be employed for both the oxidation and reduction of azo dyes. In reductive processes, the primary target is the azo bond (-N=N-). The electrochemical reduction of the azo linkage typically leads to the cleavage of this bond, resulting in the formation of aromatic amines. This process is often the initial step in the complete degradation of the dye.
The reversibility of the redox potential in electrochemical tests can indicate the structural integrity of the compound during the electrochemical process. acs.org The efficiency of these electrochemical processes can be influenced by factors such as the electrode material, current density, and the composition of the electrolyte solution.
Biotransformation and Biodegradation Mechanisms of this compound
Biotransformation and biodegradation involve the use of microorganisms to break down organic compounds. researchgate.net These biological processes offer an environmentally friendly approach to the remediation of dye-polluted wastewater.
The initial step in the biodegradation of azo dyes under anaerobic or micro-aerophilic conditions is typically the reductive cleavage of the azo bond. This is carried out by microbial azo reductases, which are enzymes that transfer electrons to the azo dye, leading to its decolorization. The resulting products are aromatic amines, which may be further degraded under aerobic conditions.
A study on the bioremediation of the azo dye Brown 703 using Pseudomonas aeruginosa demonstrated significant degradation of the dye. researchgate.netmdpi.com The maximum decolorization and degradation occurred under micro-aerophilic conditions at a neutral pH and a temperature of 38°C. researchgate.netmdpi.com The extent of degradation was found to be dependent on the initial dye concentration, with higher concentrations showing an inhibitory effect on the bacterial enzymes. researchgate.netmdpi.com
The degradation pathway can be elucidated by analyzing the intermediate and final products of the biodegradation process. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and gas chromatography-mass spectrometry (GC-MS) can be used to identify the metabolites formed during the degradation of the dye. researchgate.net The appearance of new peaks and the disappearance of peaks corresponding to the original dye in FT-IR analysis indicate the transformation of the compound. researchgate.net GC-MS analysis helps in identifying the specific degraded compounds, providing insights into the metabolic pathway. researchgate.net
Table 2: Factors Affecting the Biodegradation of Azo Dyes
| Factor | Influence on Biodegradation |
| Microorganism | The specific strain of bacteria or fungus determines the enzymatic capabilities for dye degradation. |
| Oxygen Level | Azo bond cleavage is typically favored under anaerobic or micro-aerophilic conditions, while the degradation of resulting aromatic amines often requires aerobic conditions. |
| pH | The pH of the environment affects the activity of microbial enzymes and the solubility and availability of the dye. |
| Temperature | Temperature influences the growth rate and metabolic activity of the microorganisms. |
| Dye Concentration | High concentrations of the dye can be toxic to microorganisms and inhibit their enzymatic activity. |
| Nutrient Availability | The presence of carbon and nitrogen sources can enhance microbial growth and co-metabolism of the dye. |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic studies of this compound's reactivity and transformations, specifically concerning its microbial degradation pathways, metabolite identification, or enzymatic biotransformation.
The search did not yield any studies detailing the microorganisms or specific enzymes involved in the breakdown of this compound. Consequently, no data on its degradation pathways or the resulting metabolites and transformation products could be found.
Therefore, the requested article focusing solely on the microbial and enzymatic degradation of this compound cannot be generated at this time due to the absence of relevant research findings.
Environmental Fate and Remediation Research on C.i. Solvent Brown 20
Environmental Persistence and Distribution Studies of C.I. Solvent Brown 20
Azo solvent dyes, as a class, are recognized for their persistence in the environment. researchgate.netcanada.ca These dyes are generally hydrophobic and exhibit low water solubility. lookchem.com Consequently, when released into the environment, they are expected to partition to suspended solids, sediments, and soil. researchgate.net Available data on azo solvent dyes suggest a tendency to persist in water, sediment, and soil for extended periods. researchgate.net
The interaction of dyes with environmental matrices such as soil and sediment is a critical factor in determining their mobility and bioavailability. Adsorption and desorption processes govern the concentration of the dye in the dissolved phase and its retention in the solid phase. mdpi.com For organic pollutants like dyes, adsorption is often linked to the organic matter content of the soil. oup.com
The potential for a chemical to leach from soil into groundwater or be transported in surface water is largely dependent on its water solubility and its adsorption characteristics. As a solvent dye, this compound has low water solubility. epsilonpigments.com This property, combined with its likely strong adsorption to soil and sediment particles, suggests a low potential for leaching and transport in aquatic and terrestrial systems. researchgate.netlookchem.com Contaminants that strongly associate with soil particles tend to move slowly through the soil profile. wikipedia.org However, transport can still occur through the movement of contaminated soil particles via erosion.
Advanced Technologies for the Abatement and Remediation of this compound
A variety of advanced technologies are being investigated for the removal of dyes from contaminated water and soil. These include advanced oxidation processes (AOPs) like photocatalysis and sonocatalysis, adsorptive removal, and biological treatments. mdpi.com
Photocatalysis and sonocatalysis are advanced oxidation processes that utilize light and ultrasound, respectively, to generate highly reactive radicals that can break down complex organic molecules like dyes. nih.govmdpi.comacs.org
Photocatalysis involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.govsciopen.com
Sonocatalysis employs ultrasonic waves to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This collapse creates localized "hot spots" with extremely high temperature and pressure, leading to the generation of reactive radicals. nih.gov The combination of these two technologies, known as sonophotocatalysis, can have a synergistic effect, leading to faster and more efficient degradation of pollutants. nih.govacs.org
While no studies have specifically reported the photocatalytic or sonocatalytic degradation of this compound, research on other brown dyes, such as Acid Brown 83, has demonstrated the effectiveness of ultrasound in enhancing the degradation process. mdpi.com
Table 1: Research Findings on Photocatalytic and Sonocatalytic Degradation of Dyes
| Dye | Technology | Catalyst | Key Findings |
|---|---|---|---|
| Rhodamine B | Photocatalysis & Sonocatalysis | Ti@TiO2 nanoparticles | Photocatalysis was effective for EDTA degradation, while sonochemical degradation of Rhodamine B did not require a catalyst. mdpi.com |
Adsorption is a widely used technique for dye removal due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. mdpi.com Various materials have been investigated for their capacity to adsorb dyes, including activated carbon, clays, and biomass-based sorbents. mdpi.comresearchgate.net
The effectiveness of an adsorbent depends on its surface area, pore size distribution, and the chemical nature of its surface. mdpi.com For instance, the removal of Remazol Brilliant Blue-R dye using activated carbon derived from walnut shells showed a maximum adsorption capacity of 54.38 mg/g. mdpi.com Similarly, a composite material of ZIF-8 and activated carbon has shown high removal efficiencies for reactive and disperse dyes. researchgate.net The adsorption of C.I. Direct Black 80 on plant stems of Zygophyllum gaetulum was found to be effective, with a maximum capacity of 163.23 mg/g. nih.gov
Given that this compound is a relatively large organic molecule, it is expected to be amenable to removal by adsorption onto porous materials with high surface area.
Table 2: Adsorption Capacities of Various Sorbents for Different Dyes
| Dye | Adsorbent | Maximum Adsorption Capacity (mg/g) |
|---|---|---|
| Remazol Brilliant Blue-R | Walnut shell activated carbon | 54.38 |
| Reactive Blue 19 | ZIF-8/Activated Carbon | 84.03 |
| Chromatint Yellow 3247 | ZIF-8/Activated Carbon | 72.46 |
| C.I. Direct Black 80 | Zygophyllum gaetulum stems | 163.23 |
Biological treatment methods, such as bioremediation, utilize microorganisms like bacteria and fungi to break down organic pollutants. mdpi.comresearchgate.net These methods are considered environmentally friendly and cost-effective. The degradation of azo dyes by bacteria often involves the enzymatic cleavage of the azo bond (-N=N-) under anaerobic or micro-aerophilic conditions, leading to the formation of aromatic amines, which can then be further degraded under aerobic conditions. researchgate.net
Studies on other brown azo dyes have demonstrated the potential of bacterial degradation. For example, Pseudomonas aeruginosa has been shown to effectively degrade Brown 703, achieving up to 71.36% degradation under optimal conditions. mdpi.comresearchgate.net The optimal conditions for this degradation were found to be a dye concentration of 20 ppm, a neutral pH, and a temperature of 38°C over 3 days. mdpi.com
While the biodegradability of this compound has not been specifically reported, the success with other brown azo dyes suggests that biological treatment could be a viable remediation strategy.
Table 3: Bacterial Degradation of Brown Azo Dyes
| Dye | Bacterial Strain | Degradation Efficiency (%) | Optimal Conditions |
|---|---|---|---|
| Brown 703 | Pseudomonas aeruginosa | 71.36 | 20 ppm dye, pH 7, 38°C, 3 days |
Applications of C.i. Solvent Brown 20 in Materials Science and Engineering Research
C.I. Solvent Brown 20 as a Component in Functional Dyes and Pigments Research
This compound is a disazo dye known for its application in coloring various materials. specialchem.com In research contexts, its properties are explored for the development of functional colorants. Functional dyes are a specific class of textile dyes that possess qualities beyond simple coloration, often reacting to external stimuli. meghmaniglobal.com
As a solvent dye, the primary mechanism of this compound involves its dissolution in the substrate it is intended to color. Unlike reactive dyes that form covalent bonds with the fiber, solvent dyes are characteristically soluble in organic solvents and hydrophobic materials. The dyeing process relies on the dye molecules migrating into and dissolving within the polymer matrix of the substrate. This class of dyes is often used for coloring materials such as plastics, rubber, gasoline, oils, lubricants, and waxes. epsilonpigments.com
The interactions are primarily physical, based on principles of solubility and intermolecular forces between the dye and the polymer chains. The effectiveness of the dyeing depends on the affinity of the dye for the specific substrate. This compound exhibits good resistance to various conditions, which is a key aspect of its interaction and stability within substrates. specialchem.comepsilonpigments.com
Table 1: Physical Properties and Resistance of this compound
| Property | Value |
|---|---|
| Appearance | Bluish brown powder |
| Heat Resistance | 200 °C |
| Light Fastness | 4-5 |
| Acid Resistance | 4 |
| Alkali Resistance | 5 |
| Water Soluble | 1.0% max |
Data sourced from Hangzhou Epsilon Chemical Co.,Ltd. epsilonpigments.com
Smart textiles are fabrics integrated with technologies that allow them to interact with their environment or the wearer. meghmaniglobal.com This functionality can be imparted by specialized functional dyes that respond to stimuli such as light (photochromic), temperature (thermochromic), or electric voltage (electrochromic). meghmaniglobal.com However, based on available research, there are no specific findings detailing the application or performance characteristics of this compound in the development of sensing technologies or smart textiles.
Integration of this compound into Advanced Polymeric and Composite Materials
The integration of dyes into polymers and composites is a significant area of materials science research, aiming to create materials with enhanced or novel properties.
While this compound is used for the bulk coloration of plastics and rubber epsilonpigments.com, specific academic research on its role in creating advanced polymeric materials with tailored optical or electronic properties is not prominently documented. The development of electronic textiles (e-textiles) often involves incorporating conductive materials like graphene or specialized polymers onto fabrics, sometimes in conjunction with dyes, to create functional devices. nih.gov However, the specific use of this compound for these purposes has not been detailed in available research.
The use of this compound is established in industrial applications for coloring commercial products like printing inks and plastics. specialchem.comepsilonpigments.com There is a lack of specific research literature focused on the development of novel composites where this compound is used as a functional additive to enhance properties for specific research goals beyond simple coloration.
This compound in Spectroscopic Probes and Sensing Technologies Research
Spectroscopic probes and chemical sensors are molecules designed to detect specific analytes, often through a change in their optical properties (e.g., color or fluorescence). Various methods, including optical and electrochemical sensors, can be employed to detect chemical compounds. wikipedia.org Despite the broad field of chemical sensing, there is no specific research available that describes the use of this compound as a spectroscopic probe or as a key component in the development of sensing technologies.
Theoretical and Computational Chemistry Studies of C.i. Solvent Brown 20
Quantum Chemical Calculations on C.I. Solvent Brown 20 Electronic Structure
Quantum chemical calculations are fundamental to understanding the relationship between a dye's molecular structure and its color, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For azo dyes, DFT is instrumental in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally corresponds to a longer wavelength of maximum absorption (λmax), which dictates the color of the dye. nih.gov Studies on various azo dyes have shown that DFT calculations can accurately predict their λmax values. researchgate.net For instance, modifying the substituent groups on the aromatic rings of an azo dye can alter the HOMO and LUMO energy levels; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both leading to a smaller energy gap and a red-shift in the absorption spectrum. nih.gov
DFT also allows for the calculation of global and local reactivity descriptors. Parameters such as chemical hardness, electronegativity, and Fukui functions can be derived to predict the most likely sites for electrophilic or nucleophilic attack, offering insights into the dye's stability and degradation pathways. tandfonline.comacs.org For example, DFT studies on the oxidative degradation of azobenzene (B91143) show that the reaction is initiated by the addition of a hydroxyl radical to the azo linkage. acs.org
Table 1: Illustrative DFT-Calculated Properties for a Generic Azo Dye This table is a hypothetical representation based on typical values found in DFT studies of various azo dyes and does not represent actual data for this compound.
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.9 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 3.3 eV | Correlates with electronic transition energy and color |
| Dipole Moment (μ) | 4.5 Debye | Indicates molecular polarity |
| Chemical Hardness (η) | 1.65 eV | Measures resistance to change in electron distribution |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-HF methods, while often more computationally demanding than DFT, can provide very accurate predictions of molecular properties.
Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for simulating electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For a series of monoazonaphthol dyes, TD-DFT calculations successfully predicted the λmax and explained how different substituents influenced the spectra. nih.gov Similarly, a combined semiempirical and ab initio study on the disazo dye Direct Blue 1 showed that DFT methods provided a good correlation with experimental NMR, IR, and Raman spectra, demonstrating the utility of these methods for large dye molecules. acs.org These calculations can also help assign vibrational frequencies in IR and Raman spectra to specific molecular motions, aiding in the structural characterization of the dye. researchgate.net
Molecular Dynamics Simulations of this compound Interactions
While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD is particularly useful for understanding how a dye behaves in a solution or interacts with other materials like polymers or biological macromolecules.
The behavior of a dye in solution is heavily influenced by its interaction with solvent molecules. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. indexcopernicus.com MD simulations can model the explicit interactions between dye and solvent molecules, revealing how solvent polarity and hydrogen bonding affect the dye's conformation and electronic properties. avestia.com For many azo dyes, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption spectrum, indicating a greater stabilization of the excited state relative to the ground state. indexcopernicus.comresearchgate.net
Dye aggregation is a common phenomenon in concentrated solutions, where dye molecules stick together to form dimers, trimers, or larger clusters. tandfonline.com Aggregation can significantly alter the optical properties of the solution and affect performance in applications like printing. MD simulations are a powerful tool for studying the aggregation process at a molecular level. tandfonline.comresearchgate.net These simulations can reveal the preferred orientation of molecules within an aggregate (e.g., stacked H-aggregates or head-to-tail J-aggregates) and calculate the thermodynamic driving forces, such as the free energy of association. rsc.org Studies on reactive dyes have used MD to determine aggregation equilibrium times and the most probable sizes of dye clusters in aqueous solutions. tandfonline.com
Table 2: Illustrative Solvent Effects on λmax of a Generic Azo Dye This table is a hypothetical representation based on typical solvatochromism studies of azo dyes and does not represent actual data for this compound.
| Solvent | Dielectric Constant (ε) | Observed λmax (nm) | Type of Shift |
| Hexane | 1.9 | 450 | - |
| Toluene (B28343) | 2.4 | 458 | Bathochromic |
| Dichloromethane | 9.1 | 475 | Bathochromic |
| Ethanol | 24.5 | 482 | Bathochromic |
| Acetonitrile (B52724) | 37.5 | 480 | Bathochromic |
MD simulations are extensively used to study how small molecules, such as dyes, bind to larger substrates like polymers, DNA, or proteins. nih.gov In the context of dyeing, simulations could model the interaction of this compound with cellulose (B213188) or synthetic polymer chains, providing insights into binding affinity and the nature of intermolecular forces (e.g., van der Waals, hydrogen bonding) that anchor the dye to the fiber.
In biomedical applications or environmental science, understanding the interaction between dyes and enzymes is crucial. For instance, the biodegradation of azo dyes often involves enzymatic reduction by azoreductases. nih.gov MD simulations can model the docking of an azo dye into the active site of an azoreductase enzyme. Such studies can identify key amino acid residues involved in binding and catalysis. By calculating binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), researchers can predict which dyes will bind most strongly to the enzyme, providing a molecular basis for their biodegradability. nih.gov
Emerging Research Frontiers and Future Directions for C.i. Solvent Brown 20 Scholarship
Interdisciplinary Approaches in C.I. Solvent Brown 20 Research
The traditional applications of this compound have primarily been in industrial coloring, such as in plastics, inks, and coatings. However, the unique properties of solvent dyes are drawing interest from a variety of scientific fields. Future research on this compound would benefit from embracing interdisciplinary approaches, moving beyond its conventional uses.
Potential Interdisciplinary Research Areas:
Materials Science: The incorporation of this compound into novel polymer composites or functional materials could be explored. Its chromophoric properties might be harnessed for applications in optical data storage, sensors, or as a component in advanced coatings with specific light-filtering capabilities.
Environmental Science: Understanding the environmental fate and behavior of this compound is a critical area for interdisciplinary research. This includes studying its interactions with soil and aquatic environments, its potential for bioaccumulation, and the development of effective remediation strategies. Collaboration between chemists, biologists, and environmental engineers would be essential.
Cultural Heritage Science: The analysis of historic materials often involves the identification of dyes and pigments. Advanced analytical techniques could be used to detect and characterize this compound in 20th-century artifacts, providing insights into artistic and manufacturing practices of the era. This would require collaboration between analytical chemists and conservation scientists.
Innovations in Green Chemistry Syntheses and Applications for this compound
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are becoming increasingly important in the chemical industry. While the traditional synthesis of azo dyes often involves harsh conditions and potentially hazardous intermediates, emerging research focuses on developing more environmentally benign alternatives.
Potential Green Chemistry Approaches for this compound:
| Green Chemistry Approach | Description | Potential Benefits for this compound |
| Solvent-Free or Aqueous Synthesis | Conducting reactions in the absence of organic solvents or in water. | Reduces volatile organic compound (VOC) emissions and simplifies purification processes. |
| Catalytic Methods | Utilizing catalysts to improve reaction efficiency and reduce waste. | Can lead to higher yields, milder reaction conditions, and reduced energy consumption. |
| Use of Bio-based Starting Materials | Employing renewable feedstocks instead of petroleum-based chemicals. | Decreases the carbon footprint of the synthesis and promotes a circular economy. |
| Enzymatic Synthesis | Using enzymes to catalyze specific steps in the synthesis. | Offers high selectivity and can be performed under mild conditions, reducing by-product formation. |
The application of these green chemistry principles to the synthesis of this compound remains a largely unexplored area, representing a significant opportunity for future research.
Advanced Characterization Techniques and Computational Modeling for this compound
Modern analytical instrumentation and computational methods provide powerful tools for gaining a deeper understanding of the structure, properties, and behavior of chemical compounds. While basic characterization of this compound exists, the application of more advanced techniques could yield valuable new insights.
Advanced Characterization and Modeling Techniques:
Spectroscopic and Chromatographic Methods:
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Could provide a more detailed structural elucidation of the compound and any potential isomers or impurities.
High-Resolution Mass Spectrometry (HRMS): Would allow for precise mass determination and fragmentation analysis, aiding in structural confirmation and the identification of degradation products.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS): Are crucial for separating and identifying components in complex mixtures, which is particularly relevant for studying the environmental fate or metabolism of the dye.
Computational Modeling:
Density Functional Theory (DFT): Can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound. This can help in understanding its color, stability, and potential interactions with other molecules.
Molecular Dynamics (MD) Simulations: Could be employed to study the behavior of the dye in different solvent environments or its interaction with polymer matrices, providing insights into its solubility and dispersion characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Can be used to predict the toxicological or environmental properties of the dye based on its chemical structure, guiding the design of safer alternatives.
The application of these advanced methods to this compound is currently lacking in the scientific literature and represents a significant knowledge gap.
Addressing Unresolved Questions and Knowledge Gaps in this compound Scholarship
Despite its long history of industrial use, there are numerous unresolved questions and significant knowledge gaps in the scientific understanding of this compound. Addressing these gaps is crucial for a comprehensive assessment of its properties, environmental impact, and potential for new applications.
Key Unresolved Questions and Knowledge Gaps:
Detailed Toxicological Profile: While general information on the toxicology of some azo dyes exists, a comprehensive toxicological profile specifically for this compound is not readily available in the public domain. This includes studies on its potential for carcinogenicity, mutagenicity, and reproductive toxicity.
Environmental Fate and Degradation Pathways: The persistence, mobility, and ultimate fate of this compound in the environment are largely unknown. Research is needed to identify its degradation products and to understand the mechanisms of its breakdown under various environmental conditions (e.g., biotic and abiotic degradation).
Metabolic Pathways: If absorbed by living organisms, the metabolic fate of this compound is unclear. A significant concern with azo dyes is the potential for reductive cleavage of the azo bond to form potentially harmful aromatic amines.
Photostability and Degradation Mechanisms: A detailed understanding of the photostability of this compound and the mechanisms by which it degrades upon exposure to light is lacking. This information is crucial for applications where color stability is important.
Interactions with Nanomaterials: The potential interactions of this compound with nanomaterials, which are increasingly present in consumer products and the environment, have not been investigated.
Future research efforts directed at these unresolved questions will be essential for a more complete and scientifically robust understanding of this compound and for informing its responsible use and management.
Q & A
Q. What are the established synthetic pathways for C.I. Solvent Brown 20, and how can their efficiency be optimized?
Methodological Answer: Synthesis routes for this compound typically involve diazotization and coupling reactions under controlled pH and temperature. To optimize efficiency, researchers should systematically vary parameters (e.g., catalyst concentration, solvent polarity, reaction time) and employ design-of-experiment (DoE) frameworks. Analytical techniques like HPLC or TLC can monitor reaction progress, while spectroscopic methods (e.g., NMR, FT-IR) validate product purity. Primary literature should be referenced for baseline protocols, with experimental details structured to ensure reproducibility .
Q. What standardized characterization methods are recommended to confirm the identity and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.
- Spectroscopy : H/C NMR for structural confirmation; UV-Vis to verify absorption maxima.
- Elemental Analysis : Confirm stoichiometric consistency. Researchers must document instrument calibration, solvent systems, and baseline corrections to minimize variability. Cross-referencing with published spectra in peer-reviewed journals ensures accuracy .
Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?
Methodological Answer: Stability studies should test thermal, photolytic, and oxidative degradation using accelerated aging protocols. For example:
- Thermal Stability : Incubate samples at 40–80°C and analyze degradation kinetics via Arrhenius plots.
- Photostability : Expose to UV/Vis light (ICH Q1B guidelines) and monitor changes via spectrophotometry. Control groups and triplicate sampling are critical. Data should include degradation products identified via LC-MS and statistical confidence intervals .
Advanced Research Questions
Q. How can computational models predict the solvatochromic behavior of this compound in non-polar solvents?
Methodological Answer: Density Functional Theory (DFT) calculations can simulate electronic transitions and solvent interactions. Researchers should:
- Optimize molecular geometry using B3LYP/6-31G* basis sets.
- Compare computed excitation energies with empirical UV-Vis data.
- Incorporate solvent polarity indices (e.g., Kamlet-Taft parameters) to refine predictions. Discrepancies between models and experimental results may highlight limitations in solvation models or intermolecular forces .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across studies?
Methodological Answer: Contradictions often arise from experimental variability (e.g., solvent effects, instrument resolution). To address this:
- Re-analyze samples under standardized conditions (solvent, concentration, temperature).
- Perform cross-validation using multiple techniques (e.g., X-ray crystallography for absolute configuration).
- Conduct meta-analyses of existing data to identify outliers or systematic biases. Transparent reporting of raw data and error margins is essential .
Q. How can researchers design experiments to assess the ecological impact of this compound degradation products?
Methodological Answer:
- Degradation Simulation : Use advanced oxidation processes (e.g., ozonation, UV/HO) to generate degradation products.
- Toxicity Screening : Employ in vitro assays (e.g., Microtox®) and in silico tools (ECOSAR) to predict ecotoxicity.
- Fate Studies : Track bioaccumulation potential via octanol-water partition coefficients (log ). Researchers must align methodologies with OECD guidelines and report detection limits for trace analytes .
Q. What experimental frameworks address gaps in understanding the intermolecular interactions of this compound with polymeric matrices?
Methodological Answer:
- Spectroscopic Probes : Use fluorescence quenching or FT-IR to study binding dynamics.
- Thermodynamic Analysis : Measure enthalpy changes via isothermal titration calorimetry (ITC).
- Molecular Dynamics (MD) Simulations : Model polymer-solvent interfaces to predict compatibility. Comparative studies with structurally analogous dyes can isolate key interaction mechanisms. Data should include error propagation analysis .
Guidance for Data Analysis and Reporting
- Handling Data Contradictions : Apply sensitivity analyses to distinguish methodological artifacts from true variability. Use funnel plots or Cochran’s Q-test in meta-analyses .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare, with metadata aligned with domain standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
